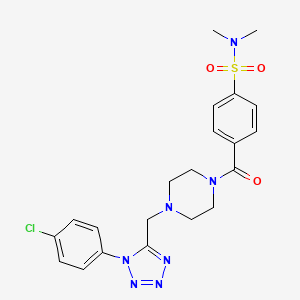

4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Beschreibung

The compound 4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide features a tetrazole ring substituted with a 4-chlorophenyl group, linked via a methyl group to a piperazine moiety. The piperazine is further connected to a carbonyl group and a benzenesulfonamide fragment with dimethyl substituents on the sulfonamide nitrogen (Figure 1). Key structural attributes include:

- Tetrazole core: A five-membered aromatic ring with four nitrogen atoms, known for its high acidity and role as a bioisostere for carboxylic acids.

- Piperazine linker: A six-membered diamine ring, often used to enhance solubility and modulate pharmacokinetics.

Eigenschaften

IUPAC Name |

4-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN7O3S/c1-26(2)33(31,32)19-9-3-16(4-10-19)21(30)28-13-11-27(12-14-28)15-20-23-24-25-29(20)18-7-5-17(22)6-8-18/h3-10H,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZUFFFDMBIHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Attachment to Piperazine: The tetrazole derivative is then reacted with a piperazine derivative, often through a nucleophilic substitution reaction.

Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with N,N-dimethylbenzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

Substitution: The benzenesulfonamide moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Amine derivatives of the tetrazole ring.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has been studied for its potential as an anti-inflammatory and anti-allergic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound’s anti-inflammatory and anti-allergic properties are of particular interest. It has shown promise in preclinical studies for the treatment of conditions such as asthma and allergic rhinitis.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients.

Wirkmechanismus

The mechanism of action of 4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as histamine receptors in the case of its anti-allergic effects. The compound may inhibit the binding of histamine to its receptors, thereby reducing allergic responses. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

Piperazine Derivatives with Varied Substituents

Piperazine-based compounds are prevalent in medicinal chemistry due to their conformational flexibility. Table 1 highlights key analogues:

Table 1: Structural Comparison of Piperazine Derivatives

Key Observations :

Heterocyclic Core Modifications

The tetrazole moiety distinguishes the target from analogues with triazole, pyrazole, or triazolone cores (Table 2):

Table 2: Heterocyclic Moieties in Analogous Compounds

Key Observations :

Functional Group Analysis

The benzenesulfonamide group in the target contrasts with carboxamides, thioamides, and esters in analogues:

- Sulfonamide vs. Carboxamide : Sulfonamides (pKa ~10–11) are less basic than carboxamides (pKa ~15–17), impacting ionization and membrane permeability .

- Thioamide vs. Sulfonamide : Thioamides (e.g., ) exhibit weaker hydrogen-bonding capacity due to sulfur’s lower electronegativity.

Research Findings and Implications

Q & A

Basic Research Questions

Q. What are the critical steps in the multi-step synthesis of this compound to ensure high purity and yield?

- Methodology : Synthesis typically involves coupling a tetrazole-containing intermediate (e.g., 1-(4-chlorophenyl)-1H-tetrazole-5-ylmethyl) with a piperazine-carbonyl derivative. Key steps include:

- Nucleophilic substitution : Reacting 1-(4-chlorophenyl)-1H-tetrazole-5-ylmethyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane solvent, room temperature) .

- Purification : Use normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate) to isolate intermediates .

- Sulfonamide formation : React the piperazine intermediate with N,N-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry .

- DFT calculations : Optimize geometry using B3LYP/6-31G(d,p) basis sets to predict bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO) .

- Spectroscopy : Use IR to identify functional groups (e.g., carbonyl at ~1680 cm, sulfonamide S=O at ~1350 cm) and UV-Vis to study electronic transitions .

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Approach :

- Target selection : Prioritize receptors with known affinity for tetrazole-piperazine hybrids (e.g., CB1 cannabinoid receptors, tyrosine kinases) .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Protonate the piperazine nitrogen to mimic physiological conditions .

- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC values from radioligand displacement assays .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC values across studies)?

- Analysis framework :

- Experimental variables : Control solvent polarity (e.g., DMSO concentration ≤0.1%), pH (7.4 for physiological mimicry), and cell line viability .

- Statistical validation : Apply ANOVA to compare replicates and exclude outliers via Grubbs’ test .

- 3D-QSAR modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity trends .

Q. How can researchers optimize the pharmacokinetic profile of this compound?

- Strategies :

- LogP modulation : Introduce hydrophilic groups (e.g., hydroxyl) to reduce cLogP (<5) and enhance solubility, predicted via ChemAxon or ACD/Labs .

- Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., piperazine N-demethylation) and stabilize via fluorination .

- Blood-brain barrier (BBB) penetration : Predict using PAMPA-BBB models; sulfonamide groups may limit passive diffusion .

Methodological Considerations

Q. What computational tools are recommended for analyzing non-covalent interactions in crystal structures?

- Tools :

- Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., C–H···O, π-π) using CrystalExplorer .

- Energy frameworks : Quantify interaction energies (electrostatic, dispersion) to prioritize dominant packing motifs .

- Multiwfn : Calculate electron density-derived metrics (e.g., ESP maps) to identify reactive sites .

Q. How can researchers validate the antagonistic/inverse agonist activity of this compound?

- Assays :

- cAMP accumulation : Measure inhibition of forskolin-induced cAMP in HEK293 cells expressing target GPCRs .

- β-arrestin recruitment : Use BRET-based assays to distinguish neutral antagonism from inverse agonism .

- In vivo models : Test in rodent models of inflammation or pain, comparing efficacy to reference antagonists (e.g., SR141716 for CB1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.